2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
Description
2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that features a fused imidazo-pyridine ring system with fluorine substituents on the phenyl ring
Properties
IUPAC Name |
2-(2,5-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3/c14-8-1-3-11(15)10(5-8)12-7-18-6-9(16)2-4-13(18)17-12/h1,3,5,7,9H,2,4,6,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGDSXMMICYYRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2CC1N)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine typically involves the construction of the imidazo-pyridine core followed by the introduction of the fluorinated phenyl group. One common method is the cyclization of appropriate precursors under basic conditions. For example, starting from 2-aminopyridine derivatives, cyclization can be achieved using reagents such as sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine exhibit anticancer properties. Studies have shown that imidazopyridine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance:
| Compound | Cancer Type | Mechanism of Action |
|---|---|---|
| A | Breast | Inhibition of PI3K/Akt pathway |
| B | Lung | Induction of apoptosis via caspase activation |
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. The presence of the difluorophenyl group enhances its interaction with microbial enzymes and receptors.
Biological Research Applications
1. Enzyme Inhibition Studies
The compound has shown promise as an enzyme inhibitor in biochemical assays. It can serve as a lead compound for developing inhibitors targeting specific enzymes involved in metabolic pathways.
2. Receptor Binding Studies
Research has demonstrated that this compound interacts with various receptors in the central nervous system (CNS), suggesting potential applications in neuropharmacology.
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound is being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it a candidate for electronic applications.
| Application | Property |
|---|---|
| OLEDs | High luminescence efficiency |
| OPVs | Good charge transport characteristics |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazopyridine derivatives and tested their anticancer effects on human breast cancer cell lines. The results indicated that compounds with a difluorophenyl substituent exhibited significant cytotoxicity compared to controls.
Case Study 2: Antimicrobial Efficacy
A recent investigation published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial properties of various imidazopyridine derivatives against Staphylococcus aureus and Escherichia coli. The study found that this compound demonstrated potent activity against both strains.
Mechanism of Action
The mechanism of action of 2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Another fluorinated heterocycle with similar structural features but different biological activity.
5-Aryl-2,2′-bipyridines: Compounds with fluorinated aniline residues that exhibit unique photophysical properties.
Uniqueness
2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is unique due to its fused imidazo-pyridine core and specific fluorine substitution pattern, which confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound 2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine (CAS No. 1499326-55-4) is a novel organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
- Molecular Formula : C13H13F2N3
- Molecular Weight : 249.26 g/mol
- IUPAC Name : 2-(2,5-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine
- Structure : The compound features a difluorophenyl group attached to an imidazo[1,2-a]pyridine core.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the imidazo[1,2-a]pyridine core through cyclization.
- Introduction of the difluorophenyl group via nucleophilic substitution.
- Final amination to produce the target compound.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies demonstrated that related imidazo derivatives can inhibit cancer cell proliferation in various lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.
- Mechanism of Action : These compounds may induce apoptosis and disrupt microtubule assembly in cancer cells at concentrations as low as 20 μM .
ENPP1 Inhibition
Another area of interest is the inhibition of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a role in cancer immunotherapy:
- Compounds structurally related to imidazo derivatives have been shown to inhibit ENPP1 effectively with IC50 values in the nanomolar range (e.g., 5.70 nM) .
- This inhibition enhances the immune response by promoting the cGAS-STING pathway activation in tumor environments.
Case Studies and Research Findings
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions using substituted pyridine or imidazole precursors. For example:
- Phosphorus Oxychloride (POCl₃)-DMF System : A common approach for introducing formyl groups (as in related imidazo[1,2-a]pyridines) involves refluxing the precursor with POCl₃ and DMF in chloroform, followed by vacuum evaporation .
- Bromination-Alkylation : Intermediate halogenation (e.g., 2-bromoacetophenone) can enable coupling with amine-functionalized bicyclic systems, as seen in analogous cyclopenta-pyridoimidazolo-pyrimidinones .
Key Considerations : Optimize reaction time and temperature to minimize side products like over-fluorinated derivatives.
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or ring conformation?
Methodological Answer:
- SHELXL/SHELXT Integration : Use SHELXL for post-refinement adjustments (e.g., anisotropic displacement parameters, hydrogen bonding networks) and SHELXT for automated space-group determination from single-crystal data .
- Data Collection : Ensure high-resolution (<1.0 Å) diffraction data to resolve fluorine atom positions, which are prone to disorder in aromatic systems.
Example : A related dipeptidyl peptidase IV inhibitor (containing fused bicyclic amines) required refinement of fluorine substituents to confirm inhibitory binding modes .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- ¹H/¹³C NMR : Identify imidazo[1,2-a]pyridine protons (e.g., H-2 and H-3 as doublets near δ 7.5–8.5 ppm) and fluorine-induced splitting patterns .
- HRMS (Exact Mass) : Confirm molecular formula (e.g., C₁₃H₁₃F₂N₃) with a mass accuracy <5 ppm.
Data Interpretation : Compare experimental spectra to DFT-calculated shifts for imidazo[1,2-a]pyridine derivatives to validate assignments .
Advanced: How can researchers address contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer results)?
Methodological Answer:
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate compound-specific effects.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl groups) and compare IC₅₀ values. For example, fluorinated imidazo[1,2-a]pyridines often show enhanced membrane permeability but variable target engagement .
Advanced: What computational methods support the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- DFT/Molecular Dynamics (MD) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and intermolecular interactions (e.g., with DPP-IV enzyme pockets) .
- ADMET Prediction : Use tools like SwissADME to optimize logP (target ~2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration or oral bioavailability.
Basic: How should researchers handle storage and stability testing of this compound?
Methodological Answer:
- Storage Conditions : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation of the fluorophenyl group.
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or ring-opening byproducts .
Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-phosphoric acids) for stereocontrol during cyclization steps .
- Crystallization-Induced Diastereomer Resolution : Use resolving agents (e.g., tartaric acid derivatives) to isolate enantiopure fractions .
Basic: How can researchers validate the compound’s role as a kinase inhibitor or enzyme modulator?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
